

# Introduction: A Versatile Bifunctional Reagent in Modern Synthesis

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## Compound of Interest

Compound Name: *3-Ethoxyacryloyl chloride*

Cat. No.: *B1587152*

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**3-Ethoxyacryloyl chloride**, CAS Number 6191-99-7, is a highly reactive, bifunctional organic compound that has emerged as a critical building block in synthetic chemistry.<sup>[1]</sup> At room temperature, it is a colorless to pale yellow liquid characterized by a sharp, pungent odor typical of acyl chlorides.<sup>[1]</sup> Its chemical structure features two key reactive sites: a highly electrophilic acyl chloride group and an electron-deficient  $\alpha,\beta$ -unsaturated system. This dual reactivity makes it an exceptionally versatile reagent for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical and agrochemical agents.<sup>[1][2]</sup>

While not a compound of major historical note, its utility is firmly established in contemporary research and development, where it serves as a key intermediate in the synthesis of high-value molecules, including the anti-cancer drug Dasatinib.<sup>[2]</sup> This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its properties, synthesis, reactivity, handling, and applications, with an emphasis on the underlying chemical principles that govern its use.

## Physicochemical and Spectroscopic Profile

The utility of **3-Ethoxyacryloyl chloride** is underpinned by its specific physical and chemical properties. These characteristics dictate its reaction conditions, storage requirements, and analytical identification.

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| CAS Number        | 6191-99-7                                      | [3][4][5] |
| Molecular Formula | C <sub>5</sub> H <sub>7</sub> ClO <sub>2</sub> | [3][5]    |
| Molecular Weight  | 134.56 g/mol                                   | [3][5]    |
| Appearance        | Colorless to light yellow/orange clear liquid  | [1][4][6] |
| Boiling Point     | 75 °C at 10 mmHg                               | [4][6]    |
| Density           | ~1.14 g/cm <sup>3</sup> (at 20°C)              | [3][4]    |
| Refractive Index  | ~1.49  | [3][4]    |
| Flash Point       | 25 °C  | [4][6]    |
| IUPAC Name        | (2E)-3-ethoxyprop-2-enoyl chloride             | [5]       |
| Solubility        | Reacts with water and other protic solvents.   | [1]       |
| Purity (Typical)  | >88.0% (GC)                                    | [4]       |

Spectroscopic data is crucial for reaction monitoring and quality control. While specific spectra are proprietary, typical data can be found in public databases.[5] Key expected signals would include characteristic IR stretches for the C=O (acyl chloride) and C=C bonds, as well as distinct <sup>1</sup>H and <sup>13</sup>C NMR signals for the ethoxy group and the vinyl protons.

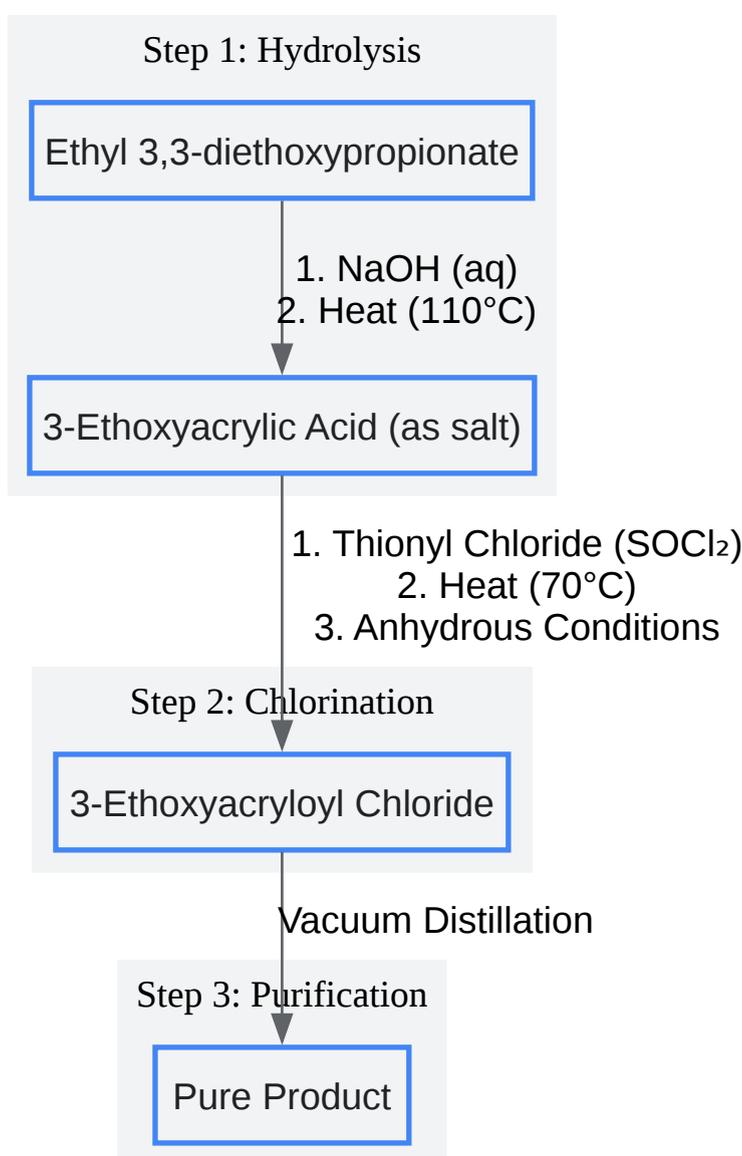
## Synthesis: From Ester to Acyl Chloride

**3-Ethoxyacryloyl chloride** is not naturally occurring and is typically synthesized in a two-step sequence starting from a stable precursor like ethyl 3,3-diethoxypropionate.[1][6] The process involves an initial hydrolysis followed by chlorination.

## Causality in the Synthetic Protocol

The choice of reagents and conditions is critical for a successful synthesis.

- Hydrolysis: The initial step involves the saponification of the starting ester and subsequent hydrolysis of the acetal under basic conditions to yield the sodium salt of 3-ethoxyacrylic acid. Heating accelerates this process.
- Chlorination: The conversion of the resulting carboxylic acid to the acyl chloride is the most critical step. Thionyl chloride ( $\text{SOCl}_2$ ) is a preferred chlorinating agent because its byproducts, sulfur dioxide ( $\text{SO}_2$ ) and hydrogen chloride ( $\text{HCl}$ ), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[1][7] Anhydrous (moisture-free) conditions are paramount during this stage. Any water present will rapidly hydrolyze the newly formed acyl chloride back to the carboxylic acid, severely reducing the yield.[1]



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Caption: Workflow for the synthesis of **3-Ethoxyacryloyl chloride**.

## Field-Validated Experimental Protocol

The following protocol is a synthesized methodology based on established procedures.[6]

Materials:

- Ethyl 3,3-diethoxypropionate (1 equivalent)
- Sodium hydroxide (NaOH)
- Thionyl chloride (SOCl<sub>2</sub>)
- Water (H<sub>2</sub>O)
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Hydrolysis: To a solution of ethyl 3,3-diethoxypropionate (e.g., 20 g) in water (50 mL), add sodium hydroxide (5 g). Heat the mixture to 110°C and stir vigorously for 1 hour.[6]
- Workup: Allow the reaction to cool to room temperature. The resulting mixture contains the sodium salt of 3-ethoxyacrylic acid.
- Chlorination: Carefully add thionyl chloride (e.g., 30 mL) to the crude product from the previous step under an inert atmosphere (e.g., Nitrogen). Heat the reaction to 70°C and maintain stirring for 1 hour.[6] The reaction should be performed in a well-ventilated fume hood due to the release of SO<sub>2</sub> and HCl gas.
- Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

- Purification: The crude **3-Ethoxyacryloyl chloride** is then purified by vacuum distillation (boiling point ~75°C at 10 mmHg) to yield the final product as a clear liquid.[4][6]

## Chemical Reactivity: A Tale of Two Electrophiles

The synthetic power of **3-Ethoxyacryloyl chloride** stems from its dual electrophilic nature. The molecule can undergo attack at two primary sites: the carbonyl carbon of the acyl chloride and the  $\beta$ -carbon of the  $\alpha,\beta$ -unsaturated system.

- Nucleophilic Acyl Substitution: The acyl chloride is a highly activated carboxylic acid derivative. The carbonyl carbon is extremely electrophilic and readily attacked by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This reaction is typically fast and results in the formation of amides, esters, or thioesters, with the expulsion of a chloride ion. This is the primary pathway for incorporating the acryloyl scaffold into target molecules.[1]
- Conjugate (Michael) Addition: The double bond is activated by the electron-withdrawing carbonyl group, making the  $\beta$ -carbon susceptible to attack by soft nucleophiles in a conjugate or Michael addition reaction. This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the  $\beta$ -position.

These two modes of reactivity can be exploited selectively or in tandem, particularly in cyclization reactions, to build complex heterocyclic rings.

Caption: Dual electrophilic nature of **3-Ethoxyacryloyl chloride**.

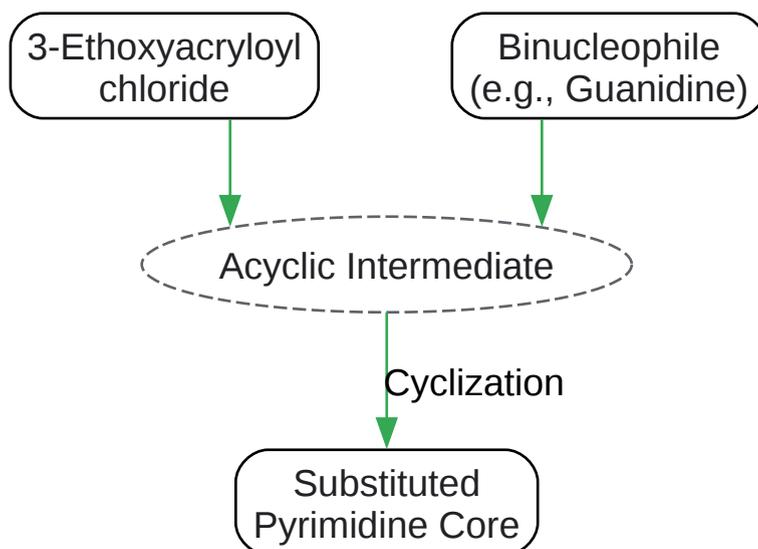
## Applications in Drug Discovery and Heterocyclic Synthesis

The ability to act as a versatile three-carbon building block makes **3-Ethoxyacryloyl chloride** a valuable reagent in medicinal chemistry and process development.

### Synthesis of Pyrimidine and Pyridine Scaffolds

Pyrimidines and pyridines are ubiquitous heterocyclic motifs in pharmaceuticals.[8][9] **3-Ethoxyacryloyl chloride** is an ideal precursor for these systems. By reacting it with dinucleophilic species like ureas, thioureas, or amidines, a [3+3] cycloaddition can be achieved

to form substituted pyrimidine rings.[10] This strategy is a cornerstone for building libraries of compounds for drug screening.



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Caption: General scheme for pyrimidine synthesis.

## Key Intermediate in Pharmaceutical Manufacturing

A prominent industrial application of **3-Ethoxyacryloyl chloride** is its role as a key intermediate in the synthesis of Dasatinib, a targeted therapy used to treat certain types of cancer.[2] Its specific structure and reactivity are crucial for efficiently constructing the complex core of the final active pharmaceutical ingredient (API). This underscores the reagent's importance in producing life-saving medicines at an industrial scale.

## Safety, Handling, and Storage: A Self-Validating Protocol

Due to its high reactivity, **3-Ethoxyacryloyl chloride** presents significant handling hazards. A rigorous and self-validating safety protocol is non-negotiable. The primary hazards stem from its flammability, corrosivity, and reactivity with water.[4][5]

## GHS Hazard Identification

The compound is classified with multiple hazards under the Globally Harmonized System (GHS).[5]

| Hazard Code | Description   | Class                             |
|-------------|---|-----------------------------------|
| H226        | Flammable liquid and vapor  | Flammable Liquid, Cat. 3          |
| H314        | Causes severe skin burns and eye damage                                   | Skin Corrosion, Cat. 1B           |
| H302        | Harmful if swallowed  | Acute Toxicity (Oral), Cat. 4     |
| H334        | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitization, Cat. 1 |
| H317        | May cause an allergic skin reaction                                       | Skin Sensitization, Cat. 1        |
| H290        | May be corrosive to metals  | Corrosive to Metals, Cat. 1       |

## Protocol for Safe Handling and Storage

Adherence to the following protocol creates a self-validating system where safety is inherently maintained.

### 1. Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and a face shield.[11] Standard safety glasses are insufficient.
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant, chemical-resistant apron or lab coat.[11] All protective clothing should be inspected daily.[11]
- Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[1] For situations with potential overexposure, a supplied-air respirator is required.[11]

### 2. Engineering Controls & Spill Management:

- Ventilation: Work must be conducted in a well-ventilated area, specifically within a fume hood.[1]
- Fire Safety: Keep away from heat, sparks, and open flames.[4] Use explosion-proof electrical equipment.[4] A dry chemical or alcohol-resistant foam extinguisher should be available. Do not use water on fires involving this compound.[11]
- Spill Containment: Absorb spills with inert, non-combustible material (e.g., dry sand) and transfer to a sealed container for hazardous waste disposal.[4]

### 3. Storage Integrity:

- Conditions: Store in a cool (2-8°C), dry, well-ventilated place away from heat and ignition sources.[1]
- Atmosphere: Due to its moisture sensitivity, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1]
- Incompatibilities: Keep segregated from water, alcohols, amines, strong bases, and oxidizing agents to prevent violent exothermic reactions.[1]

By strictly following these procedures, the risks associated with this highly reactive but synthetically valuable compound can be effectively managed.

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